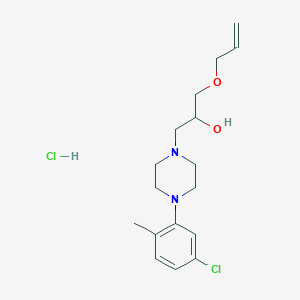
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound featuring unique structural elements, including an allyloxy group, a chloro-methyl substituted phenyl ring, and a piperazine moiety. This compound is of significant interest in both chemical and pharmaceutical research due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. Here's an outline of a general synthetic route:
Preparation of Starting Materials: : Starting with the synthesis of the piperazine derivative, which can be prepared by reacting 5-chloro-2-methylaniline with 1-chloropropane-2-ol in the presence of a suitable base such as sodium hydroxide.
Formation of Allyloxy Intermediate: : The allyloxy moiety can be introduced by reacting allyl alcohol with an appropriate halide in the presence of a base.
Coupling Reaction: : The key coupling step involves reacting the piperazine derivative with the allyloxy intermediate under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) in an inert atmosphere.
Hydrochloride Formation: : The final step involves the treatment of the resultant compound with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by adjusting reaction parameters, using continuous flow reactors, and employing automation to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often used for purification.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at the allyloxy group, forming aldehydes or acids depending on the reaction conditions.
Reduction: : Reduction can occur at the phenyl ring or piperazine moiety, often resulting in the formation of more saturated derivatives.
Substitution: : The chloro group on the phenyl ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the chlorine atom.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Nucleophiles for Substitution: : Sodium methoxide (NaOMe), ammonia (NH3)
Major Products: The major products depend on the type of reaction. For example:
Oxidation: : Allyloxy group converts to allyl aldehyde or acid.
Reduction: : Phenyl ring or piperazine may form saturated derivatives.
Substitution: : The formation of different substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactivity, including binding to specific receptors or enzymes.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. it generally involves:
Molecular Targets: : May interact with cellular receptors, enzymes, or nucleic acids.
Pathways: : Can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.
Comparación Con Compuestos Similares
Similar Compounds: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with compounds such as:
1-(2-Chlorophenyl)piperazine (mCPP): : Another piperazine derivative with psychoactive properties.
Allyloxybenzene: : Contains the allyloxy functional group but lacks the piperazine and chloro-phenyl components.
Uniqueness: this compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-3-10-22-13-16(21)12-19-6-8-20(9-7-19)17-11-15(18)5-4-14(17)2;/h3-5,11,16,21H,1,6-10,12-13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVBAHLLILFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2786553.png)
![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2786555.png)
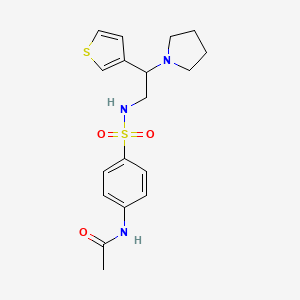
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2786557.png)
![4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2786558.png)
![2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2786559.png)
![3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2786561.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
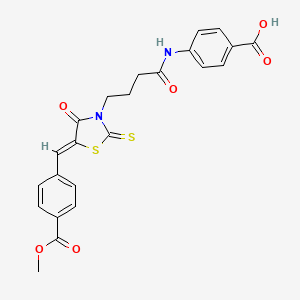
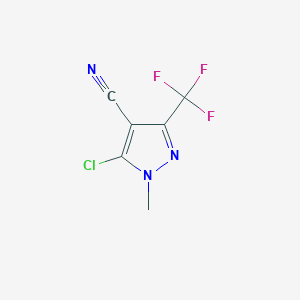
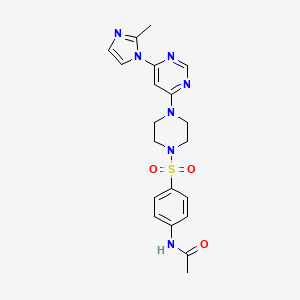
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
![5-methyl-3-phenyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2786572.png)

